Ddr1-IN-2
Overview
Description
“Ddr1-IN-2” is a potent, selective, ATP-competitive Discoidin domain receptor 1 (DDR1) inhibitor . It is also known as DDR1 Inhibitor 7rh . It has been shown to inhibit the tumorigenicity of nasopharyngeal carcinoma (NPC) cells and prevents the proliferation, invasion, and adhesion of cancer cells .
Physical And Chemical Properties Analysis
“Ddr1-IN-2” is a small potent kinase inhibitor . The specific physical and chemical properties of “Ddr1-IN-2” were not found in the retrieved information.
Scientific Research Applications
Specific Scientific Field
The specific scientific field for this application is Oncology , specifically the study of various cancers .
Summary of the Application
Discoidin domain receptors 1 (DDR1) and 2 (DDR2) are novel receptor tyrosine kinases (RTKs) that regulate various cellular signaling pathways, cell proliferation, adhesion, migration, matrix remodeling . Dysregulation of these receptors may lead to metastatic cancer progressions . Ddr1-IN-2, as an inhibitor of DDR1, has shown potential in cancer treatment .
Methods of Application or Experimental Procedures
The methods of application involve the use of Ddr1-IN-2 as a small molecule inhibitor against DDR1 and DDR2 . These inhibitors have been developed and proved to be highly efficacious in reducing tumor progressions .
Results or Outcomes
The results show that Ddr1-IN-2 has been effective in inhibiting melanoma cell proliferation in both in vitro and ex vivo assays . It was also effective in animal melanoma xenograft models .
Application in Neuroectodermal Growth and Development
Specific Scientific Field
The specific scientific field for this application is Neuroscience , specifically the study of neuroectodermal growth and development .
Summary of the Application
DDR1 has been identified as a primary marker for neuroectodermal growth and development in mice . As an inhibitor of DDR1, Ddr1-IN-2 could potentially be used to study the role of DDR1 in these processes .
Methods of Application or Experimental Procedures
The methods of application involve the use of Ddr1-IN-2 as a small molecule inhibitor against DDR1 in neuroectodermal cells . The effects of Ddr1-IN-2 on the growth and development of these cells can then be studied .
Application in Kinase Selectivity Research
Specific Scientific Field
The specific scientific field for this application is Biochemistry , specifically the study of kinase selectivity .
Summary of the Application
DDR1 inhibitors, including Ddr1-IN-2, have been used in research to study kinase selectivity . This research could lead to the development of more selective and effective kinase inhibitors .
Methods of Application or Experimental Procedures
The methods of application involve the use of Ddr1-IN-2 in biochemical assays to study its selectivity for DDR1 over other kinases .
Application in Inflammatory Disorders
Specific Scientific Field
The specific scientific field for this application is Immunology , specifically the study of inflammatory disorders .
Summary of the Application
DDR dysregulation has been attributed to a variety of human disorders, including some inflammatory disorders . As an inhibitor of DDR1, Ddr1-IN-2 could potentially be used to study the role of DDR1 in these processes .
Methods of Application or Experimental Procedures
The methods of application involve the use of Ddr1-IN-2 as a small molecule inhibitor against DDR1 in cells involved in inflammatory responses . The effects of Ddr1-IN-2 on the inflammatory processes can then be studied .
Application in Neurodegenerative Disorders
Specific Scientific Field
The specific scientific field for this application is Neuroscience , specifically the study of neurodegenerative disorders .
Summary of the Application
DDR dysregulation has also been attributed to some neurodegenerative disorders . As an inhibitor of DDR1, Ddr1-IN-2 could potentially be used to study the role of DDR1 in these processes .
Methods of Application or Experimental Procedures
The methods of application involve the use of Ddr1-IN-2 as a small molecule inhibitor against DDR1 in neuronal cells . The effects of Ddr1-IN-2 on the progression of neurodegenerative disorders can then be studied .
properties
IUPAC Name |
4-ethyl-N-[3-[(4-methylpiperazin-1-yl)methyl]-5-(trifluoromethyl)phenyl]-3-(2-pyrazolo[1,5-a]pyrimidin-6-ylethynyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29F3N6O/c1-3-23-6-7-25(16-24(23)5-4-21-18-34-28-8-9-35-39(28)20-21)29(40)36-27-15-22(14-26(17-27)30(31,32)33)19-38-12-10-37(2)11-13-38/h6-9,14-18,20H,3,10-13,19H2,1-2H3,(H,36,40) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLPXZXBWGJRGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)CN3CCN(CC3)C)C#CC4=CN5C(=CC=N5)N=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29F3N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-ylethynyl)benzamide |
Citations
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